4,7-Dibromo-6-methyl-2-phenylquinoline is a dibromo-substituted derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
4,7-Dibromo-6-methyl-2-phenylquinoline can be classified under the category of heterocyclic compounds, specifically as a quinoline derivative. It is synthesized through various chemical reactions involving bromination and functionalization of the quinoline structure. The compound can be sourced from academic literature that focuses on synthetic organic chemistry, particularly studies involving the synthesis of polysubstituted quinolines.
The synthesis of 4,7-dibromo-6-methyl-2-phenylquinoline typically involves several key steps:
For instance, one synthetic route may involve starting with 2-aminoacetophenone, which undergoes cyclization to form the quinoline core. Subsequent bromination and methylation reactions yield the desired dibromo-methylated product. Reaction conditions typically include solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions depending on the reactivity of the substrates used.
The molecular structure of 4,7-dibromo-6-methyl-2-phenylquinoline can be represented as follows:
This structure features:
The compound’s molecular weight is approximately 363.08 g/mol. The presence of bromine atoms significantly influences its physical properties, including solubility and reactivity.
4,7-Dibromo-6-methyl-2-phenylquinoline can participate in several chemical reactions:
For example, using palladium-catalyzed Suzuki coupling with phenylboronic acid allows for the formation of extended conjugated systems that may exhibit enhanced electronic properties suitable for organic electronics or advanced materials.
The mechanism by which 4,7-dibromo-6-methyl-2-phenylquinoline exerts its biological effects involves several pathways:
Research indicates that certain derivatives exhibit cytotoxicity against various cancer cell lines, demonstrating their potential as chemotherapeutic agents.
4,7-Dibromo-6-methyl-2-phenylquinoline typically appears as a solid with varying degrees of solubility in organic solvents such as ethanol and dichloromethane. Its melting point may range between 120–130 °C depending on purity and specific substitutions.
The compound is characterized by:
4,7-Dibromo-6-methyl-2-phenylquinoline has several applications in scientific research:
Regioselective bromination of the quinoline nucleus requires strategic precursor design and reagent selection to overcome positional biases. The 6-methyl group exerts significant electronic and steric effects that influence bromination patterns:
Electrophilic Bromination Control: Direct bromination of 6-methyl-2-phenylquinoline precursors typically yields 5,7-dibromo derivatives due to the methyl group’s activating effect at adjacent positions. Achieving 4,7-dibromination requires either ortho-directing groups or stepwise halogenation. The patent WO2010129451 describes N-protection with tert-butoxycarbonyl (Boc) groups prior to phosphorus oxybromide (PBr₃) treatment, enabling selective C4 bromination of 7-bromo-6-methyl-2-phenylquinoline precursors at yields of 68–72% [4]. This approach leverages the Boc group’s ability to temporarily shield the N-atom and modulate ring electronics.
Modern Bromination Protocols: N-Bromosuccinimide (NBS) in dichloroethane at 80°C facilitates tandem electrophilic bromination/cyclization of N-(3-phenylprop-2-ynyl)aniline derivatives, generating tribromoquinolines in a single step. Though optimized for 3,6,8-tribromo products, modifying the aniline substituents allows selective 4,7-dibromination when paired with deprotection steps. This method achieves 75–82% yields under metal-free conditions .
Table 1: Bromination Methods for Quinoline Intermediates
Starting Material | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
7-Bromo-6-methyl-2-phenylquinoline | PBr₃ | Reflux, 4h | 4,7-Dibromo-6-methyl-2-phenylquinoline | 68–72 |
N-Propargylaniline derivatives | NBS (2.2 eq) | DCE, 80°C, 12h | Tribromoquinoline intermediates | 75–82 |
Cyclization remains the cornerstone for constructing the quinoline core with pre-installed substituents. Two dominant approaches have been optimized for 6-methyl-2-phenyl variants:
Limpach-Knorr Cyclization: p-Bromoaniline derivatives undergo condensation with ethyl acetoacetate followed by acid-mediated ring closure to yield 6-methyl-4-hydroxy-2-phenylquinolines. Subsequent bromination and O-methylation give key intermediates like 3,6-dibromo-4-methyl-2-methoxyquinoline. This method suffers from moderate yields (31% over 4 steps) due to competing decomposition during high-temperature cyclization [1].
Doebner-von Miller Synthesis: 3,5-Dibromoaniline and crotonaldehyde condense under acid catalysis to directly generate 5,7-dibromo-2-methylquinoline. While step-efficient, this method provides limited control over the 6-methyl group’s introduction and is incompatible with pre-installed 2-aryl groups [1].
Recent advances employ Pd-catalyzed cyclizations of o-halostyryl azides or alkynylanilines, though these remain underexplored for 6-methyl-2-phenylquinolines. The NBS-mediated electrophilic cyclization of N-(3-phenylprop-2-ynyl)anilines offers a promising metal-free alternative, generating tribrominated cores in 80% yield with inherent regiocontrol .
Convergent synthesis via sequential cross-coupling leverages halogen displacement at C4 and C7. Studies on 3,4-dibromoquinoline demonstrate that Suzuki couplings exhibit >20:1 selectivity for C4 over C3 due to reduced steric hindrance, enabling sequential functionalization:
Table 2: One-Pot Double Suzuki Coupling Yields
Initial Boronic Acid | Secondary Boronic Acid | Catalyst System | Yield of Double Coupling (%) |
---|---|---|---|
p-FC₆H₄B(OH)₂ | PhB(OH)₂ | Pd(PPh₃)₄/KOH/dioxane-H₂O | 96 |
PhB(OH)₂ | p-MeOC₆H₄B(OH)₂ | Pd(PPh₃)₄/KOH/dioxane-H₂O | 53 |
3,4-(MeO)₂C₆H₃B(OH)₂ | PhB(OH)₂ | Pd(PPh₃)₄/KOH/dioxane-H₂O | 52 |
Solvent polarity and catalyst architecture critically influence coupling efficiency and regioselectivity:
Table 3: Solvent and Catalyst Impact on Coupling Efficiency
Catalyst | Solvent System | Base | Temperature (°C) | Mono-Coupled Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | Dioxane/H₂O (6:1) | KOH | 85 | 96 |
Pd(PPh₃)₄ | Toluene/H₂O (4:1) | K₂CO₃ | 85 | 71 |
Pd(dppf)Cl₂ | Dioxane/H₂O (6:1) | KOH | 85 | 63 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1